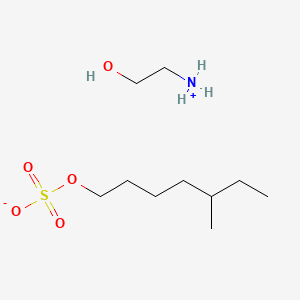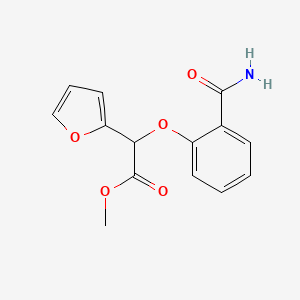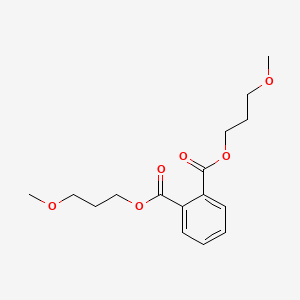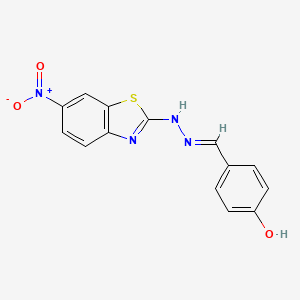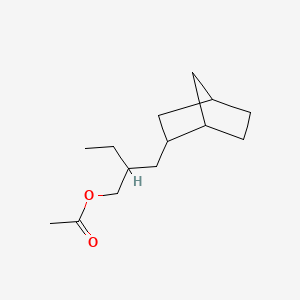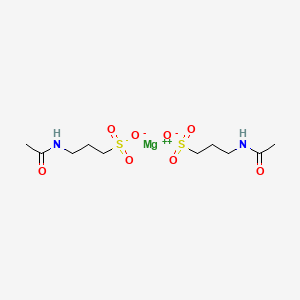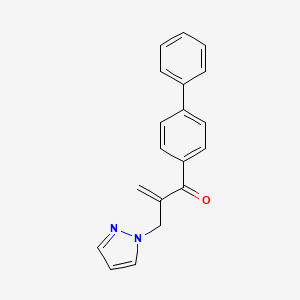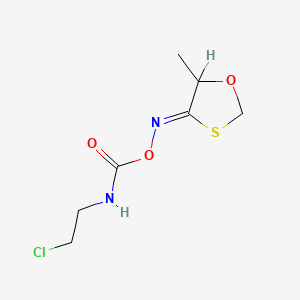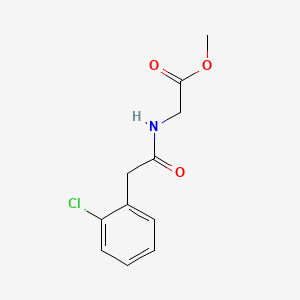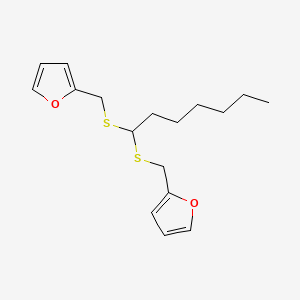
2,2'-(Heptylidenebis(thiomethylene))bisfuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-(Heptylidenebis(thiomethylene))bisfuran is a chemical compound with the molecular formula C17H24O2S2. It is also known by its IUPAC name, 2-[(1-(furan-2-ylmethylsulfanyl)heptylsulfanyl)methyl]furan. This compound is characterized by the presence of two furan rings connected by a heptylidenebis(thiomethylene) bridge, making it a unique structure in the realm of organic chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Heptylidenebis(thiomethylene))bisfuran typically involves the reaction of heptanal with furan-2-ylmethyl mercaptan in the presence of a suitable catalyst. The reaction proceeds through a series of steps, including the formation of an intermediate heptanal bis(2-furylmethyl)dithioacetal, which is then converted to the final product under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-(Heptylidenebis(thiomethylene))bisfuran undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions to prevent hydrolysis.
Substitution: Halides, amines; reactions often carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2,2’-(Heptylidenebis(thiomethylene))bisfuran has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 2,2’-(Heptylidenebis(thiomethylene))bisfuran involves its interaction with various molecular targets, primarily through its thiomethylene groups. These groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The furan rings may also participate in π-π interactions with aromatic residues in biological targets, further modulating their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2’-(Ethylidenebis(thiomethylene))bisfuran
- 2,2’-(Propylidenebis(thiomethylene))bisfuran
- 2,2’-(Butylidenebis(thiomethylene))bisfuran
Uniqueness
2,2’-(Heptylidenebis(thiomethylene))bisfuran is unique due to its longer heptylidenebis(thiomethylene) bridge, which imparts distinct chemical and physical properties compared to its shorter-chain analogs. This structural feature can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
94134-43-7 |
|---|---|
Formule moléculaire |
C17H24O2S2 |
Poids moléculaire |
324.5 g/mol |
Nom IUPAC |
2-[1-(furan-2-ylmethylsulfanyl)heptylsulfanylmethyl]furan |
InChI |
InChI=1S/C17H24O2S2/c1-2-3-4-5-10-17(20-13-15-8-6-11-18-15)21-14-16-9-7-12-19-16/h6-9,11-12,17H,2-5,10,13-14H2,1H3 |
Clé InChI |
VIWIRDPFLLRHDY-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(SCC1=CC=CO1)SCC2=CC=CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,2'-[(2-Undecyloxazol-4(5H)-ylidene)bis(methyleneoxy)]bisethanol](/img/structure/B12681819.png)
